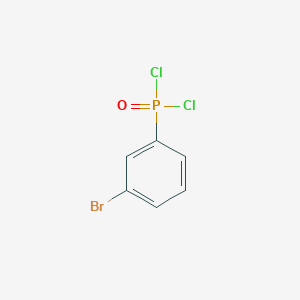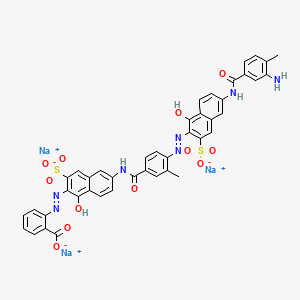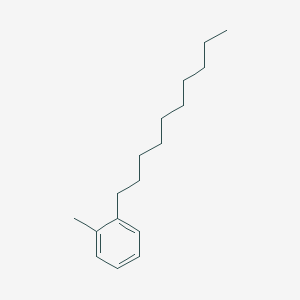
1-Decyl-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decyl-2-methylbenzene, also known as decyltoluene, is an organic compound with the molecular formula C17H28. It is a derivative of benzene, where a decyl group (a ten-carbon alkyl chain) and a methyl group are attached to the benzene ring. This compound is part of the alkylbenzene family and is known for its hydrophobic properties and stability .
准备方法
Synthetic Routes and Reaction Conditions
1-Decyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene reacts with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+C10H21ClAlCl3C10H21C6H5+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, this compound can be produced using similar Friedel-Crafts alkylation methods, but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product .
化学反应分析
Types of Reactions
1-Decyl-2-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The alkyl side chain can be oxidized to form carboxylic acids or ketones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for bromination of the benzene ring.
Major Products
Oxidation: Oxidation of the decyl side chain can yield decanoic acid or decanone.
Substitution: Bromination can produce 1-decyl-2-bromomethylbenzene.
科学研究应用
1-Decyl-2-methylbenzene has various applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of hydrophobic interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of 1-Decyl-2-methylbenzene primarily involves its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The compound can also participate in van der Waals interactions due to its long alkyl chain .
相似化合物的比较
Similar Compounds
1-Decylbenzene: Similar structure but lacks the methyl group on the benzene ring.
2-Decyl-1-methylbenzene: Positional isomer with the decyl group at the second position and the methyl group at the first position.
1-Dodecylbenzene: Contains a twelve-carbon alkyl chain instead of a ten-carbon chain.
Uniqueness
1-Decyl-2-methylbenzene is unique due to the specific positioning of the decyl and methyl groups, which can influence its reactivity and interactions compared to its isomers and homologs .
属性
CAS 编号 |
68343-62-4 |
|---|---|
分子式 |
C17H28 |
分子量 |
232.4 g/mol |
IUPAC 名称 |
1-decyl-2-methylbenzene |
InChI |
InChI=1S/C17H28/c1-3-4-5-6-7-8-9-10-14-17-15-12-11-13-16(17)2/h11-13,15H,3-10,14H2,1-2H3 |
InChI 键 |
PPFGOFMVTSDOSE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





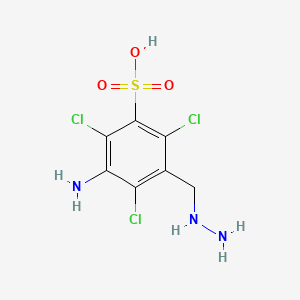
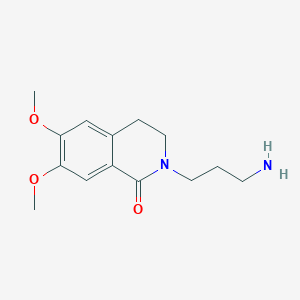
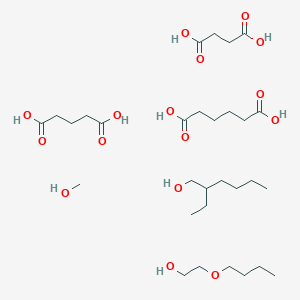
![Trimethyl{1,1,2-triphenyl-2-[(propan-2-yl)oxy]propoxy}silane](/img/structure/B14469466.png)

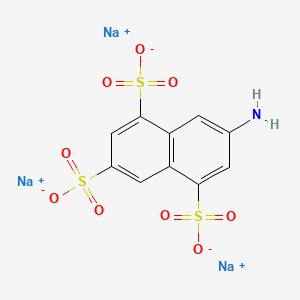
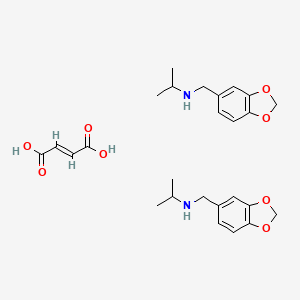
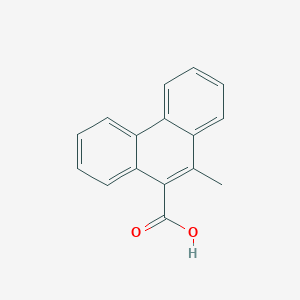
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
